molecular formula C4H3N3 B1338111 1H-pyrazole-3-carbonitrile CAS No. 36650-74-5

1H-pyrazole-3-carbonitrile

Cat. No.: B1338111
CAS No.: 36650-74-5
M. Wt: 93.09 g/mol
InChI Key: YMJLEPMVGQBLHL-UHFFFAOYSA-N
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Description

1H-Pyrazole-3-carbonitrile is a heterocyclic compound featuring a five-membered ring with two adjacent nitrogen atoms and a cyano group at the third carbon position. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and industry.

Mechanism of Action

Target of Action

Pyrazole derivatives are known to interact with a variety of biological targets, including enzymes and receptors . The specific target would depend on the particular derivative and its functional groups.

Mode of Action

Pyrazole derivatives are known to interact with their targets through various mechanisms, such as inhibition or activation . The exact interaction would depend on the specific target and the structure of the derivative.

Biochemical Pathways

Pyrazole derivatives are known to affect various biochemical pathways, depending on their specific targets . For example, some pyrazole derivatives can inhibit enzymes involved in metabolic pathways, leading to downstream effects .

Pharmacokinetics

It is known that the compound has a molecular weight of 9309, and it is a solid at room temperature . These properties could influence its bioavailability and pharmacokinetics.

Result of Action

Pyrazole derivatives are known to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The specific effects would depend on the derivative’s target and mode of action.

Action Environment

The action of 1H-pyrazole-3-carbonitrile can be influenced by various environmental factors. For example, its stability could be affected by temperature, as it is recommended to be stored at 2-8°C . Additionally, its efficacy could be influenced by the presence of other substances in the environment, such as other drugs or chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Pyrazole-3-carbonitrile can be synthesized through several methods. One common approach involves the condensation of pyrazole-4-aldehydes with hydroxylamine hydrochloride to form the corresponding oxime, followed by dehydration using a catalytic amount of orthophosphoric acid . Another method includes the cycloaddition of substituted aromatic aldehydes and tosylhydrazine with terminal alkynes .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired application and production scale.

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrazole-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different derivatives.

    Reduction: Reduction reactions can modify the cyano group or other substituents on the pyrazole ring.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-3-carboxylic acid derivatives, while substitution reactions can introduce various aryl or alkyl groups .

Comparison with Similar Compounds

1H-Pyrazole-3-carbonitrile can be compared with other similar compounds, such as:

This compound stands out due to its unique combination of a pyrazole ring and a cyano group, which imparts specific chemical and biological properties that are valuable in research and industry.

Properties

IUPAC Name

1H-pyrazole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3N3/c5-3-4-1-2-6-7-4/h1-2H,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMJLEPMVGQBLHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NN=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40957908
Record name 1H-Pyrazole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40957908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

93.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36650-74-5
Record name 1H-Pyrazole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40957908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-pyrazole-3-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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